Acridine-3,6-diol
CAS No.: 43129-74-4
Cat. No.: VC0517114
Molecular Formula: C13H9NO2
Molecular Weight: 211.2
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 43129-74-4 |
---|---|
Molecular Formula | C13H9NO2 |
Molecular Weight | 211.2 |
IUPAC Name | acridine-3,6-diol |
Standard InChI | InChI=1S/C13H9NO2/c15-10-3-1-8-5-9-2-4-11(16)7-13(9)14-12(8)6-10/h1-7,15-16H |
Standard InChI Key | LXFYIIKDJZNGST-UHFFFAOYSA-N |
SMILES | C1=CC(=CC2=NC3=C(C=CC(=C3)O)C=C21)O |
Appearance | Solid powder |
Introduction
Basic Chemical Identity and Properties
Acridine-3,6-diol is an organic compound characterized by the presence of hydroxyl groups at the 3 and 6 positions of the acridine core structure. The compound has been registered and documented with specific chemical identifiers and physical properties that distinguish it from other acridine derivatives.
Chemical Identification
Acridine-3,6-diol is recognized by several naming conventions and identification systems within chemical databases:
Parameter | Value |
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Primary Name | Acridine-3,6-diol |
Chemical Abstracts Service (CAS) Number | 43129-74-4 |
European Inventory of Existing Commercial Chemical Substances (EINECS) | 256-109-0 |
Molecular Formula | C₁₃H₉NO₂ |
Molar Mass | 211.22 g/mol |
Synonyms | 3,6-Acridinediol, 3,6-Dihydroxyacridine |
Melting Point | >300°C |
The compound is characterized by its molecular formula C₁₃H₉NO₂, indicating the presence of 13 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The high melting point (exceeding 300°C) suggests significant molecular stability and potential for strong intermolecular interactions, likely due to hydrogen bonding through the hydroxyl groups .
Structural Features
The core acridine structure consists of a nitrogen-containing heterocyclic compound with three fused rings - two benzene rings flanking a pyridine ring in the middle. In acridine-3,6-diol, hydroxyl groups are positioned at the 3 and 6 positions, creating a symmetrical modification of the basic acridine scaffold. This structure allows for:
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Potential hydrogen bond donation through the hydroxyl groups
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Modified electronic properties compared to unsubstituted acridine
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Altered solubility profile due to the addition of polar functional groups
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Possible changes in fluorescent properties compared to parent acridine
Acridine-3,6-diol in the Context of Acridine Chemistry
Acridine derivatives represent a privileged class of compounds in medicinal chemistry due to their versatile biological activities and physiochemical properties. Understanding acridine-3,6-diol requires contextualizing it within the broader acridine family.
Acridine as a Privileged Pharmacophore
The acridine scaffold, along with its functional analogue acridone, has been extensively studied and utilized in medicinal chemistry. These compounds demonstrate diverse applications including:
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DNA intercalation capabilities
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Endonuclease mimic activity
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Ratiometric selective ion sensing
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P-glycoprotein inhibition (countering multi-drug resistance)
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Enzyme inhibition
The planar tricyclic structure of acridine compounds allows them to intercalate between DNA base pairs, which serves as the foundation for many of their biological activities. Most derivatives and salts of acridine display strong fluorescence characteristics, enhancing their utility in biological research and diagnostic applications .
Structure-Activity Relationships of Acridines
Extensive structure-activity relationship (SAR) studies on acridine derivatives have revealed critical insights that may be relevant to understanding the potential properties of acridine-3,6-diol:
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Electron-donor substituents often enhance biological activity
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The position of substituents significantly affects DNA binding capability
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The maximum beneficial number of substituents appears to be three
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Substituent size should be approximately as large as an iodine atom and smaller than an isopropyl group for optimal activity
Since acridine-3,6-diol features two hydroxyl groups (electron-donating substituents), its biological activity profile might be influenced by these structural characteristics, potentially enhancing its interaction with biological targets compared to unsubstituted acridine.
Synthesis and Production Methods
General Synthetic Approaches to Substituted Acridines
Modern synthetic routes to substituted acridines typically involve:
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Formation of N-phenylanthranilic acids through coupling reactions
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Cyclization to form the tricyclic acridine core
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Further functionalization to introduce specific substituents
Traditional methods include the Ullmann-Goldberg coupling, although more recent approaches utilize palladium-catalyzed amination reactions (Buchwald-Hartwig coupling) to form the required intermediates with higher yields and greater consistency .
The synthesis of hydroxylated acridines may involve:
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Direct hydroxylation of the acridine scaffold
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Cyclization of appropriately substituted N-phenylanthranilic acids
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Protective group strategies to control the position of hydroxylation
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Post-cyclization modification of halogenated or other activated acridine derivatives
Physicochemical Properties and Analysis
Solubility and Physical State
With a melting point exceeding 300°C, acridine-3,6-diol is likely to exist as a crystalline solid at room temperature . The presence of two hydroxyl groups would be expected to:
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Enhance water solubility compared to unsubstituted acridine
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Maintain solubility in polar organic solvents
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Potentially form hydrogen-bonded crystal structures
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Exhibit pH-dependent solubility due to the acidic nature of phenolic hydroxyl groups
Comparison with Related Acridine Derivatives
Structural Comparisons
Acridine-3,6-diol can be compared with other important acridine derivatives to understand its potential unique properties:
Compound | Key Structural Features | Notable Properties |
---|---|---|
Acridine-3,6-diol | Hydroxyl groups at positions 3 and 6 | High melting point (>300°C), potential for hydrogen bonding |
Acridine | Unsubstituted parent compound | Weak carcinogen, DNA intercalator |
9-Aminoacridines | Amino group at position 9 | Commonly used DNA intercalators, antibacterial properties |
Acridone | Carbonyl group at position 9 | Non-intercalative control in many studies, different biological activity profile |
3-Carboxamide acridones | Carboxamide group at position 3 | Modified biological activity compared to unsubstituted acridone |
Functional Comparisons
Functional differences between acridine derivatives often depend on:
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The nature of substituents (electron-donating vs. electron-withdrawing)
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The position of substitution on the acridine ring
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The number of substituents
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The size and lipophilicity of substituents
In the case of acridine-3,6-diol, the electron-donating hydroxyl groups at positions 3 and 6 would likely create a unique electronic distribution across the acridine ring system, potentially affecting:
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DNA binding affinity and mode
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Fluorescence properties
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Biological activity profile
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Solubility and pharmacokinetic properties
Research Limitations and Future Directions
The current research on acridine-3,6-diol appears limited based on the provided search results. This presents several opportunities for further investigation:
Knowledge Gaps
Several aspects of acridine-3,6-diol remain underexplored:
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Comprehensive biological activity screening
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Detailed structure-activity relationships
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Specific synthesis optimization
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Crystal structure determination
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Application potential in medical or material sciences
Future Research Directions
Promising areas for future research on acridine-3,6-diol might include:
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Evaluation as a DNA intercalator and potential anticancer agent
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Assessment of fluorescence properties for potential sensing applications
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Exploration of metal complexation capabilities through the hydroxyl groups
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Investigation of structure-property relationships through systematic comparison with other hydroxylated acridines
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Development of improved synthetic routes for preparation and functionalization
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